molecular formula C6H11NO3 B1512759 Methyl (2R)-2-amino-2-(oxetan-3-YL)acetate CAS No. 394653-41-9

Methyl (2R)-2-amino-2-(oxetan-3-YL)acetate

Cat. No.: B1512759
CAS No.: 394653-41-9
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-amino-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the second carbon of the acetate moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of oxetan-3-ylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetan-3-yl ketones, while reduction can produce oxetan-3-yl alcohols .

Scientific Research Applications

®-Methyl 2-amino-2-(oxetan-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ®-configuration also contributes to its specific interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

394653-41-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1

InChI Key

PEBXHAVHVOZWTQ-RXMQYKEDSA-N

SMILES

COC(=O)C(C1COC1)N

Isomeric SMILES

COC(=O)[C@@H](C1COC1)N

Canonical SMILES

COC(=O)C(C1COC1)N

Origin of Product

United States

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